molecular formula C18H18FN5O3 B12784619 (S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide CAS No. 2024621-52-9

(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide

Cat. No.: B12784619
CAS No.: 2024621-52-9
M. Wt: 371.4 g/mol
InChI Key: VHGMWHLRBQVHCO-HNNXBMFYSA-N
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Description

(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a fluoropyridine moiety, a pyridopyrimidine core, and a butanamide side chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the fluoropyridine derivative, followed by the construction of the pyridopyrimidine core. The final step involves the coupling of these intermediates to form the desired butanamide compound. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the complex molecular structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity, while the pyridopyrimidine core can modulate the compound’s activity. The exact pathways involved depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide stands out due to its complex structure, which combines multiple functional groups and stereochemistry

Properties

CAS No.

2024621-52-9

Molecular Formula

C18H18FN5O3

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1H-pyrido[3,4-d]pyrimidin-3-yl)butanamide

InChI

InChI=1S/C18H18FN5O3/c1-9(2)15(16(25)22-11-4-5-21-13(19)6-11)24-17(26)14-10(3)7-20-8-12(14)23-18(24)27/h4-9,15H,1-3H3,(H,23,27)(H,21,22,25)/t15-/m0/s1

InChI Key

VHGMWHLRBQVHCO-HNNXBMFYSA-N

Isomeric SMILES

CC1=CN=CC2=C1C(=O)N(C(=O)N2)[C@@H](C(C)C)C(=O)NC3=CC(=NC=C3)F

Canonical SMILES

CC1=CN=CC2=C1C(=O)N(C(=O)N2)C(C(C)C)C(=O)NC3=CC(=NC=C3)F

Origin of Product

United States

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